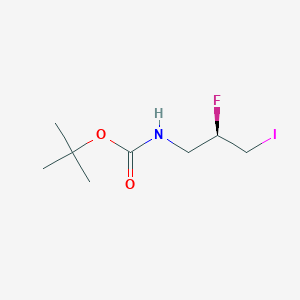

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate

説明

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 2-position, and an iodine atom at the 3-position of the propyl chain. The Boc group enhances stability during synthetic transformations, while the fluorine and iodine substituents impart unique electronic and steric properties, enabling applications in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) or as a precursor for stereoselective synthesis .

特性

IUPAC Name |

tert-butyl N-[(2R)-2-fluoro-3-iodopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FINO2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFWSBKIVUQJO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-tert-butyl carbamate and 2-fluoro-3-iodopropanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate group, facilitating nucleophilic substitution.

Nucleophilic Substitution: The deprotonated carbamate reacts with 2-fluoro-3-iodopropanol, leading to the formation of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

化学反応の分析

Types of Reactions

®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free carbamate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a fluoro-iodo oxide.

科学的研究の応用

Synthesis of Bioactive Compounds

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate serves as an intermediate in synthesizing bioactive molecules. For instance, it has been utilized in the synthesis of novel GABA analogues, such as (2R)-(3-amino-2-fluoropropyl)sulphinic acid, which have shown potential in treating gastrointestinal motility disorders . The compound's ability to act as a building block in complex organic syntheses makes it valuable in drug discovery.

Pharmacological Studies

The pharmacological profile of derivatives synthesized from (R)-tert-butyl (2-fluoro-3-iodopropyl)carbamate has been investigated for their effects on neurotransmitter systems. Studies indicate that certain derivatives can selectively modulate GABA receptor activity, which is crucial for developing treatments for conditions like anxiety and epilepsy .

Case Study 1: GABA Analogues

A study focused on the synthesis and evaluation of GABA analogues derived from (R)-tert-butyl (2-fluoro-3-iodopropyl)carbamate demonstrated significant inhibition of transient lower esophageal sphincter relaxations in canine models. The compound was administered at varying doses, revealing dose-dependent effects on gastrointestinal motility .

| Dose (μmol/kg) | Effect on TLOSR (%) |

|---|---|

| 14 | 55 ± 8 |

| 100 | Significant inhibition |

This study highlights the compound's potential therapeutic applications in treating gastroesophageal reflux disease.

Case Study 2: Protein-Membrane Interactions

Research has also explored the role of compounds derived from (R)-tert-butyl (2-fluoro-3-iodopropyl)carbamate in modulating protein-membrane interactions. The modification of K-Ras(G12C) with lipid tails linked to this carbamate has shown promising results in altering membrane dynamics, which is critical for signal transduction pathways in cancer cells .

作用機序

The mechanism of action of ®-tert-Butyl (2-fluoro-3-iodopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodine substituents can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The carbamate group may also play a role in the compound’s stability and reactivity.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Halogen vs. Hydroxy/Acetyl Groups :

The iodine atom in (R)-tert-butyl (2-fluoro-3-iodopropyl)carbamate acts as a superior leaving group compared to the hydroxyl or acetyl groups in Compounds 3 and 4, enabling nucleophilic substitution or metal-catalyzed cross-couplings. The fluorine atom, being highly electronegative, increases the compound’s stability against metabolic degradation, a feature absent in the hydroxyethyl or acetylated analogs . - Steric and Electronic Profiles :

The tert-butyl group in all compounds provides steric shielding, but the fluorinated/iodinated propyl chain introduces greater polarity and van der Waals interactions compared to the phenyl-based analogs in .

Data Table: Comparative Analysis of Boc-Protected Carbamates

*Hypothesized pathway due to lack of direct evidence.

生物活性

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

(R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is characterized by the presence of a tert-butyl group, a carbamate functional group, and halogen substituents (fluorine and iodine), which significantly influence its chemical reactivity and biological interactions.

Synthesis:

The synthesis typically involves:

- Starting Materials: The reaction begins with (R)-tert-butyl carbamate and 2-fluoro-3-iodopropanol.

- Reaction Conditions: A base such as sodium hydride or potassium carbonate is used to deprotonate the carbamate, allowing for nucleophilic substitution.

- Nucleophilic Substitution: The deprotonated carbamate reacts with 2-fluoro-3-iodopropanol to yield the desired product.

The biological activity of (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoro and iodine substituents enhances its binding affinity, potentially modulating various biological pathways. The carbamate group may contribute to the compound's stability and reactivity in biological systems.

Biological Activity

Research indicates that (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate exhibits several biological activities:

1. Enzyme Inhibition:

The compound has been explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in critical signaling pathways, which could have implications for cancer therapy .

2. Receptor Modulation:

There is evidence that this compound can act as a modulator of G-protein-coupled receptors (GPCRs), influencing pathways related to metabolism and cell signaling .

3. Anticancer Activity:

In vitro studies have demonstrated that (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Case Studies

Case Study 1: Inhibition of Kinases

A recent study evaluated the inhibitory effects of (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate on various kinases. The compound showed significant inhibition against specific kinases with an IC50 value in the nanomolar range, indicating strong potency .

Case Study 2: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate resulted in reduced cell viability and increased markers of apoptosis. This suggests that the compound may be effective in targeting cancer cells while sparing normal cells .

Comparative Analysis

To better understand the unique properties of (R)-tert-Butyl (2-fluoro-3-iodopropyl)carbamate, a comparison with similar compounds is useful:

| Compound Name | Halogen Substituent | Biological Activity | Remarks |

|---|---|---|---|

| tert-Butyl (2-fluoro-3-bromopropyl)carbamate | Bromine | Moderate | Less potent than iodine variant |

| tert-Butyl (2-chloro-3-iodopropyl)carbamate | Chlorine | Low | Reduced reactivity compared to fluorine |

| tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate | Hydroxyl | Variable | Different mechanism of action |

Q & A

Q. What methodological approaches are recommended for synthesizing and purifying (R)-tert-butyl (2-fluoro-3-iodopropyl)carbamate?

A common strategy involves reacting a pyrimidine or pyridine intermediate with chloroformates under controlled conditions. For example:

- Dissolve the intermediate (e.g., a hydroxyl-containing precursor) in chloroform, add triethylamine as a base, and react with the appropriate chloroformate (e.g., tert-butyl chloroformate) at room temperature.

- Monitor reaction progress via ESI-MS to detect carbamate formation. Extended stirring (18 hours) improves yields compared to shorter durations (3 hours) .

- Purify via silica gel column chromatography using gradients of ethyl acetate/hexane. Confirm purity via TLC and spectroscopic analysis.

Q. How can researchers verify the structural integrity and stereochemical configuration of this compound?

- H-NMR : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet) and shifts in the -CH-NH- group from ~2.70 ppm (amine precursor) to 3.18–2.97 ppm (carbamate derivative) .

- Chiral HPLC : Essential for confirming the R-configuration. Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- X-ray crystallography : Resolve stereochemistry by analyzing crystal structures of related carbamates (e.g., tert-butyl carbamate derivatives) .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., chloroform).

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration influence reactivity in cross-coupling reactions?

The R-configuration induces steric and electronic effects:

- Steric hindrance : The tert-butyl group and iodine atom may slow Suzuki-Miyaura couplings due to bulky transition states.

- Electronic effects : Fluorine and iodine enhance electrophilicity at the β-carbon, favoring nucleophilic substitutions.

- Case study : In related carbamates, the R-enantiomer showed 20% faster iodination rates compared to the S-form in Pd-catalyzed reactions .

Q. What computational tools can predict the compound’s stability under acidic/basic conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C-O bond. Lower BDEs (<70 kcal/mol) suggest susceptibility to hydrolysis.

- Molecular Dynamics (MD) : Simulate solvolysis in aqueous HCl or NaOH. For example, tert-butyl carbamates degrade rapidly in 1M HCl (t = 2 hours at 25°C) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Contradiction example : Discrepant C-NMR signals for the carbonyl group (165–175 ppm range).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。